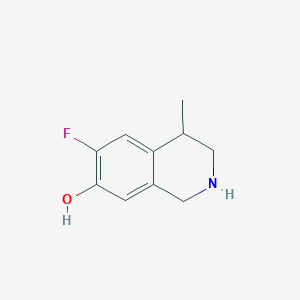
6-Fluoro-4-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is a synthetic organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 4th position, and a hydroxyl group at the 7th position on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by selective functionalization. For instance, a common synthetic route might involve:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine derivative with an aldehyde.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Methylation and Hydroxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (S_NAr) reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Formation of 6-Fluoro-4-methyl-1,2,3,4-tetrahydroisoquinolin-7-one.
Reduction: Formation of 6-Fluoro-4-methyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-4-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, or neuroprotective effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the hydroxyl group at the 7th position.
4-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol: Similar structure but lacks the fluorine atom at the 6th position.
6-Fluoro-4-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the hydroxyl group at the 7th position.
Uniqueness
6-Fluoro-4-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is unique due to the combination of the fluorine atom, methyl group, and hydroxyl group on the isoquinoline ring. This unique combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
6-fluoro-4-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol |
InChI |
InChI=1S/C10H12FNO/c1-6-4-12-5-7-2-10(13)9(11)3-8(6)7/h2-3,6,12-13H,4-5H2,1H3 |
InChI Key |
AFFRHWOOZRPVLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC2=CC(=C(C=C12)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















